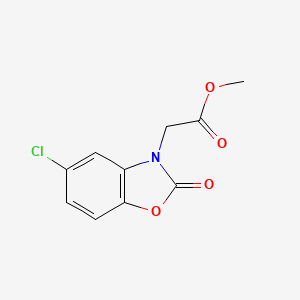

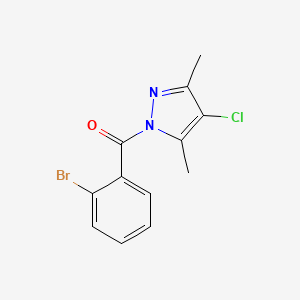

![molecular formula C19H15FO3 B5550243 7-[(2-氟苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮](/img/structure/B5550243.png)

7-[(2-氟苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromenone derivatives typically involves reactions that construct the chromene core, followed by modifications to introduce various substituents. For instance, the reaction of salicylaldehyde and 2-cyclopenten-1-one can lead to dihydrocyclopenta[b]chromen-1(2H)-ones, demonstrating a method for synthesizing the chromene skeleton (Huo et al., 2005). Another method involves the three-component synthesis of chromeno derivatives, utilizing catalysts in aqueous media for efficient reaction processes (Ghorbani & Kiyani, 2014).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is critical in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing these structures. For example, studies have determined the crystal structure of chromene compounds, revealing important stabilizing interactions such as C-H...π and π-π interactions (Huo et al., 2005). These structural analyses are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

Chromenone derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. They can undergo cycloaddition, electrophilic substitution, and cyclization reactions, among others. A notable reaction is the DABCO-promoted cyclization of 2-amino-4H-chromen-4-ones with 2,6-dibenzylidenecyclohexan-1-ones, leading to chromeno[2,3-b]tetrahydroquinolines with high yields and E-selectivity (Xue et al., 2022).

科学研究应用

合成方案和化学重要性

7-[(2-氟苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮属于色烯类化合物,由于存在于次级代谢物中,因此具有相当大的药理学重要性。合成此类色烯(包括6H-苯并[c]色烯-6-酮)至关重要,因为它们天然数量有限,且具有重要的药理学应用。这些化合物的合成方案已经过综述,重点介绍了诸如铃木偶联反应、3-甲酰香豆素与1,3-双(甲硅烷基烯醇醚)的反应以及自由基介导的环化等方法。这些方法证明了该化合物在药物化学和药物开发中的重要性 (Ofentse Mazimba, 2016; Ofentse Mazimba, 2016)。

环境和健康影响

对与7-[(2-氟苄基)氧基]-2,3-二氢环戊[c]色烯-4(1H)-酮结构相似的化合物(特别是涉及多环芳烃(PAH)和相关结构的化合物)的研究表明了潜在的环境和健康影响。这些影响包括氧代PAH的发生、归宿以及潜在的遗传毒性/诱变风险,这突显了在使用和处置此类化学品时需要仔细考虑以减轻对人类健康和环境的不利影响 (Adeline Clergé et al., 2019)。

分析和缓蚀应用

已经探索了色烯衍生物的分析应用,包括为各种分析物开发化学传感器。例如,相关化合物4-甲基-2,6-二甲酰苯酚已被用于创建化学传感器来检测金属离子、阴离子和中性分子,这证明了色烯衍生物在分析化学中的多功能性和实用性 (P. Roy, 2021)。此外,喹啉衍生物(与色烯具有一些结构相似性)作为防腐材料的有效性已得到综述,这表明色烯衍生物在缓蚀中的潜在应用 (C. Verma et al., 2020)。

属性

IUPAC Name |

7-[(2-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO3/c20-17-7-2-1-4-12(17)11-22-13-8-9-15-14-5-3-6-16(14)19(21)23-18(15)10-13/h1-2,4,7-10H,3,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLBTJVORFSRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)